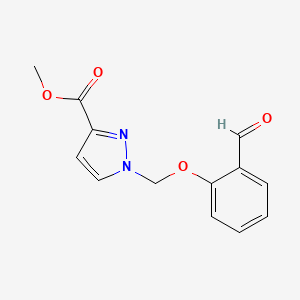

Methyl 1-((2-formylphenoxy)methyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(2-formylphenoxy)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-18-13(17)11-6-7-15(14-11)9-19-12-5-3-2-4-10(12)8-16/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGFDBLPIJCMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)COC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 1-((2-formylphenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-formylphenol with methyl 1H-pyrazole-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 1-((2-formylphenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The key steps often include the formation of the pyrazole ring followed by functionalization with the formylphenoxy group. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure of the synthesized compound.

Biological Applications

1. Antifungal Activity

This compound has demonstrated significant antifungal properties. Studies have shown that derivatives of pyrazole compounds exhibit varying degrees of effectiveness against phytopathogenic fungi. For instance, derivatives with similar structures have been tested against fungi such as Colletotrichum camelliae and Rhizoctonia solani, revealing promising results in inhibiting fungal growth at low concentrations .

2. Antiviral Properties

In addition to antifungal activities, compounds related to methyl pyrazole derivatives have been investigated for antiviral effects. Research indicates that certain pyrazole-based compounds can exhibit protective effects against viral pathogens, suggesting potential applications in agricultural settings to combat viral diseases in crops .

3. Medicinal Chemistry

This compound's structural features make it a candidate for further development in medicinal chemistry. Its ability to interact with biological targets can be explored for the design of new therapeutic agents, particularly those aimed at treating infections caused by resistant bacterial strains .

Industrial Applications

1. Agricultural Chemicals

The compound is being explored as a potential active ingredient in fungicides and herbicides due to its biological activity against various plant pathogens. The effectiveness of similar pyrazole derivatives suggests that this compound could be formulated into agricultural products aimed at enhancing crop protection .

2. Material Science

Research into the polymerization of pyrazole derivatives indicates that they may serve as building blocks for novel materials with specific properties, such as enhanced thermal stability or unique optical characteristics. This opens avenues for their use in advanced material applications .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Antifungal Activity Study | Methyl pyrazole derivatives showed EC50 values significantly lower than commercial fungicides against Rhizoctonia solani | Development of new antifungal agents |

| Antiviral Efficacy Research | Demonstrated protective effects against Tobacco Mosaic Virus (TMV) | Potential use in crop protection strategies |

| Material Science Exploration | Pyrazole derivatives used as precursors for novel polymers | Development of advanced materials |

Mechanism of Action

The mechanism by which Methyl 1-((2-formylphenoxy)methyl)-1H-pyrazole-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and pyrazole groups. These interactions can modulate the activity of these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters: The ortho-formylphenoxy group in the target compound offers distinct electronic effects compared to para-substituted analogs (e.g., Compound A), influencing reactivity in condensation reactions .

Halogen vs. Formyl : Bromine/chlorine substituents (Compound B) increase molecular weight and hydrophobicity, whereas the formyl group enhances electrophilicity for covalent binding .

Synthetic Flexibility : The methyl ester in the target compound allows straightforward hydrolysis to carboxylic acids for further conjugation, a strategy employed in HDAC inhibitor synthesis () .

Biological Activity

Methyl 1-((2-formylphenoxy)methyl)-1H-pyrazole-3-carboxylate (CAS Number: 1005566-45-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including its biological activities, synthetic routes, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂N₂O₄, with a molecular weight of 260.25 g/mol. It features a pyrazole ring, which is known for its diverse biological activities, and a formylphenoxy group that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₄ |

| Molecular Weight | 260.25 g/mol |

| CAS Number | 1005566-45-9 |

| Purity | ≥98% |

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including related compounds, which demonstrated potent activity against a range of bacterial strains. Specifically, compounds with similar structural motifs to this compound have been reported to possess both antibacterial and antifungal activities, suggesting a potential for this compound in treating infections .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. Compounds with structural similarities have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest. Although direct studies on this compound are scarce, the presence of the pyrazole moiety indicates potential for anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activities. The presence of electron-withdrawing groups (like formyl) and specific substituents on the aromatic rings can significantly influence their potency and selectivity. For example, modifications at the 3 or 5 positions of the pyrazole ring have been shown to enhance activity against specific targets such as enzymes involved in inflammation or cancer progression .

Case Studies

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential .

- Anti-inflammatory Screening : In a study assessing anti-inflammatory activity using carrageenan-induced paw edema in rats, several pyrazole derivatives showed comparable effects to standard anti-inflammatory drugs like indomethacin. This suggests that this compound could exhibit similar effects if tested .

Q & A

Basic: What are the key synthetic pathways for Methyl 1-((2-formylphenoxy)methyl)-1H-pyrazole-3-carboxylate, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or via 1,3-dipolar cycloaddition reactions .

- Step 2: Introduction of the (2-formylphenoxy)methyl group through nucleophilic substitution or Mitsunobu reactions. Ethanol or THF is commonly used as a solvent, with catalysts like triethylamine to enhance reactivity .

- Critical Conditions:

Basic: How is the molecular structure of this compound characterized using spectroscopic techniques?

- NMR Spectroscopy:

- IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) .

Basic: What role does the 2-formylphenoxy group play in the compound’s chemical reactivity and biological interactions?

The 2-formylphenoxy group:

- Enables Derivatization: The formyl group serves as an electrophilic site for Schiff base formation or nucleophilic additions, facilitating further functionalization (e.g., coupling with amines to form hydrazones) .

- Enhances Bioactivity: The aromatic ring and electron-withdrawing formyl group may improve binding to biological targets (e.g., enzymes like cyclooxygenase or histone deacetylases) via π-π stacking or hydrogen bonding .

Advanced: How can researchers optimize the regioselectivity of pyrazole ring substitution to avoid byproducts during synthesis?

- Strategy 1: Use sterically hindered bases (e.g., DBU) to direct substitution to the less hindered nitrogen of the pyrazole ring .

- Strategy 2: Employ protecting groups (e.g., trityl) for the carboxylate or formyl functionalities to prevent undesired side reactions .

- Monitoring: Real-time TLC or LC-MS to track reaction progress and adjust conditions dynamically .

Advanced: What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or IR absorption bands) during structural elucidation?

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

- Variable Temperature NMR: Resolve dynamic effects (e.g., rotational barriers in the formylphenoxy group) causing peak splitting .

- X-ray Crystallography: Resolve ambiguities in substituent positioning using SHELXL for refinement (e.g., confirming the orientation of the formyl group) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Methodology:

- Synthesize analogs with modified substituents (e.g., replacing formyl with nitro or chloro groups) .

- Test bioactivity in assays (e.g., antimicrobial MIC, cytotoxicity against cancer cell lines).

- Use QSAR modeling to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

- Example: Substituting the formyl group with a methylsulfonyl moiety increased HDAC inhibition by 30% in related pyrazole derivatives .

Advanced: What protocols ensure safe handling and stability of this compound during experimental workflows?

- Storage: Keep in airtight containers at 0–8°C to prevent oxidation of the formyl group .

- Handling: Use gloveboxes for moisture-sensitive steps (e.g., ester hydrolysis).

- Decomposition Mitigation: Avoid strong oxidizers and UV light, which may degrade the compound into toxic byproducts (e.g., CO, nitrogen oxides) .

Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or bioactivity?

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., formyl carbon) for nucleophilic attack .

- Docking Studies: Use AutoDock Vina to simulate binding to COX-2 or HDACs, leveraging the formyl group’s interactions with catalytic residues .

- Validation: Compare docking scores with experimental IC₅₀ values to refine models .

Advanced: What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

- HPLC-MS: Use a C18 column (acetonitrile/water gradient) to separate impurities (e.g., unreacted hydrazines) .

- GC-MS: Detect volatile byproducts (e.g., methyl formate) with a DB-5 column .

- Limits of Detection: Achieve <0.1% impurity levels using high-resolution MS (Q-TOF) .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.